An In-depth Technical Guide to the Basic Properties of 5-methoxy-3-piperidin-4-yl-1H-indole
An In-depth Technical Guide to the Basic Properties of 5-methoxy-3-piperidin-4-yl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-3-piperidin-4-yl-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and neuropharmacology. Its structural resemblance to the neurotransmitter serotonin, incorporating a methoxyindole core linked to a piperidine moiety, positions it as a promising scaffold for the development of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the fundamental basic properties of 5-methoxy-3-piperidin-4-yl-1H-indole, offering a foundational resource for researchers engaged in its synthesis, characterization, and application in drug discovery. The guide details its physicochemical characteristics, explores its anticipated pharmacological profile with a focus on serotonin receptors, and furnishes detailed, actionable protocols for its synthesis and the experimental determination of its key basic properties.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs. When substituted at the 3-position with a basic piperidine ring and at the 5-position with a methoxy group, the resulting molecule, 5-methoxy-3-piperidin-4-yl-1H-indole, exhibits a pharmacophore that suggests potential interactions with various biogenic amine receptors, most notably serotonin (5-HT) receptors. This structural motif is a key feature in many compounds designed to modulate serotonergic neurotransmission, which is implicated in a wide range of physiological and pathological processes, including mood, cognition, and pain perception[1].
This guide serves as a senior application scientist's perspective on the essential data and methodologies required to thoroughly characterize the basic properties of this compound, thereby enabling its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its development as a drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Basicity (pKa)
Table 1: Predicted and Analogous Physicochemical Properties
| Property | Predicted/Analogous Value | Significance in Drug Development |
| pKa | ~8.5 - 10.0 (estimated) | Governs solubility, receptor interaction, and ADME properties. |
| Aqueous Solubility | Low (as free base) | Affects formulation, bioavailability, and assay design. |
| logP | 2.0 - 3.0 (estimated) | Influences membrane permeability and off-target interactions. |
| Molecular Weight | 230.31 g/mol [1] | Adherence to Lipinski's rule of five for drug-likeness. |
Solubility
The aqueous solubility of 5-methoxy-3-piperidin-4-yl-1H-indole as a free base is anticipated to be low due to the lipophilic nature of the indole and piperidine rings. However, its basic character allows for the formation of salts (e.g., hydrochloride salt), which are expected to have significantly higher aqueous solubility[2]. Understanding the solubility under various pH conditions is crucial for designing in vitro assays and for formulation development.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes, including the blood-brain barrier. The estimated logP for 5-methoxy-3-piperidin-4-yl-1H-indole suggests a moderate lipophilicity, which is often a desirable characteristic for CNS-acting drugs.
Synthesis and Characterization
The synthesis of 5-methoxy-3-piperidin-4-yl-1H-indole can be achieved through various synthetic routes, with the Fischer indole synthesis being a prominent and versatile method for constructing the indole core[3][4][5][6].
Synthetic Protocol
A reported synthesis for 5-methoxy-3-(4-piperidyl)indole involves the following steps[7]:
-
Hydrogenation: 3-(1-Acetyl-1,4-dihydro-4-pyridyl)-5-methoxyindole is dissolved in hot ethanol and hydrogenated using Adams catalyst (platinum dioxide).
-
Filtration and Concentration: The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield a residue containing 3-(1-acetyl-4-piperidyl)-5-methoxyindole.
-
Hydrolysis: The residue is then treated with an aqueous solution of sodium hydroxide in ethanol and refluxed for 18 hours to hydrolyze the acetyl group.
-
Purification: After distillation of ethanol and cooling, the product precipitates. The precipitate is collected by filtration and can be recrystallized from a mixture of ethanol and water to afford the pure 5-methoxy-3-(4-piperidyl)indole.
Caption: Synthetic workflow for 5-methoxy-3-piperidin-4-yl-1H-indole.
Spectroscopic Characterization
Confirmation of the structure of the synthesized compound is essential and is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. While specific spectra for this compound are not widely published, analogous structures can provide expected chemical shift ranges[8][9][10]. The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the indole ring, the methoxy group, and the protons of the piperidine ring. 13C NMR would provide information on the carbon framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.
Pharmacological Profile: Focus on Serotonin Receptors
The structural similarity of 5-methoxy-3-piperidin-4-yl-1H-indole to serotonin suggests that it is likely to interact with one or more of the 14 known serotonin receptor subtypes. These receptors are broadly classified into seven families (5-HT1 to 5-HT7) and are involved in a myriad of physiological functions[11].
Anticipated Receptor Interactions
-
5-HT1A Receptors: The 3-substituted indole motif is a common feature in ligands for the 5-HT1A receptor. It is plausible that 5-methoxy-3-piperidin-4-yl-1H-indole could exhibit affinity for this receptor, which is a key target for anxiolytic and antidepressant drugs[12][13].
-
5-HT2A Receptors: The methoxy group at the 5-position of the indole ring is a structural feature found in several known 5-HT2A receptor ligands. This receptor is a primary target for atypical antipsychotics and is also implicated in the mechanism of action of psychedelic compounds.
-
Other Serotonin Receptors: The compound may also exhibit affinity for other serotonin receptor subtypes, such as 5-HT1D, 5-HT2C, and 5-HT7, which are also important targets in CNS drug discovery[14].
Functional Activity
Beyond binding affinity, it is crucial to determine the functional activity of the compound at its target receptors. It could act as an agonist, partial agonist, antagonist, or inverse agonist. This is typically assessed through functional assays that measure a downstream signaling event upon receptor activation, such as changes in intracellular calcium or cyclic AMP levels.
Experimental Protocols
The following section provides detailed, self-validating protocols for the experimental determination of the key basic properties of 5-methoxy-3-piperidin-4-yl-1H-indole.
Determination of pKa by Potentiometric Titration
This protocol describes a standard method for determining the acid dissociation constant (pKa) of a basic compound.
Principle: A solution of the compound is titrated with a standardized acid, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% protonated[15][16][17][18].
Materials:
-
5-methoxy-3-piperidin-4-yl-1H-indole
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Deionized water (degassed)
-
Methanol or other suitable co-solvent
-
Calibrated pH meter and electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of the compound (e.g., 1-5 mM) in a mixture of water and a co-solvent (if necessary to ensure solubility).
-
Calibrate the pH meter using standard buffers.
-
Place a known volume of the compound solution in a beaker with a stir bar.
-
Immerse the pH electrode in the solution and begin stirring.
-
Add the standardized HCl solution in small, precise increments from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of HCl added. The pKa can be determined from the midpoint of the buffer region of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility Assessment (Kinetic Solubility by Nephelometry)
This high-throughput method provides a rapid assessment of the kinetic solubility of a compound.
Principle: A concentrated solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is detected by measuring the scattering of light (nephelometry)[2][19][20][21].
Materials:
-
5-methoxy-3-piperidin-4-yl-1H-indole
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nephelometer
-
Microplates (e.g., 96-well)
Procedure:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO.
-
Add a small volume of each DMSO solution to the wells of a microplate.
-
Rapidly add PBS to all wells to achieve the final desired concentrations.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the light scattering in each well using a nephelometer.
-
The solubility limit is the highest concentration that does not show a significant increase in light scattering compared to a blank.
Caption: Workflow for kinetic solubility assay by nephelometry.
Serotonin Receptor Binding Affinity (Radioligand Displacement Assay)
This protocol describes a method to determine the binding affinity (Ki) of the compound for a specific serotonin receptor subtype, for example, the 5-HT1A receptor.
Principle: The ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) for binding to the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki[3][13][22][23].
Materials:
-
5-methoxy-3-piperidin-4-yl-1H-indole
-
Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A)
-
Radiolabeled ligand (e.g., [3H]8-OH-DPAT)
-
Assay buffer (e.g., Tris-HCl)
-
Non-specific binding agent (e.g., excess unlabeled serotonin)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding agent.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand displacement binding assay.
In Vitro Metabolic Stability (Human Liver Microsome Assay)
This assay assesses the susceptibility of the compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Principle: The compound is incubated with human liver microsomes (HLM) and a cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS. From this data, the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated[24][25][26][27][28][29].
Materials:
-
5-methoxy-3-piperidin-4-yl-1H-indole
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer, pH 7.4
-
Acetonitrile or methanol (for quenching)
-
LC-MS/MS system
Procedure:
-
Pre-warm the HLM and buffer to 37°C.
-
Prepare a reaction mixture containing HLM and the test compound in buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the half-life and intrinsic clearance.
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
5-Methoxy-3-piperidin-4-yl-1H-indole represents a molecule with considerable potential for the development of novel CNS-active agents, particularly those targeting the serotonergic system. This technical guide has provided a comprehensive framework for understanding and experimentally evaluating its fundamental basic properties. By following the outlined synthetic and analytical protocols, researchers can generate the critical data necessary to advance the exploration of this promising chemical scaffold in the pursuit of new and improved therapies for neurological and psychiatric disorders. The self-validating nature of the described experimental workflows ensures the generation of robust and reliable data, which is the cornerstone of successful drug discovery and development.
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